molecular formula C25H24N2O B12803788 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone CAS No. 3532-51-2

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone

Cat. No.: B12803788
CAS No.: 3532-51-2
M. Wt: 368.5 g/mol
InChI Key: XOFLLIGIYUYVOD-UHFFFAOYSA-N
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Description

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a synthetically designed small molecule that incorporates the privileged isoindolinone scaffold, a structural motif of significant interest in medicinal chemistry and drug discovery. The isoindolinone core is recognized for its diverse biological activities and is found in compounds investigated for anti-inflammatory properties, with related structures shown to reduce key inflammatory markers such as nitrite and IL-6 in LPS-challenged cellular models . Furthermore, N-arylisoindolinones represent an important class of bioactive molecules; prominent examples include Indoprofen (a nonsteroidal anti-inflammatory drug and COX inhibitor) and Pagoclone (a partial benzodiazepine-GABA receptor agonist used for anxiety disorders) . The strategic incorporation of the piperidine moiety, a ubiquitous feature in pharmaceuticals, enhances the molecule's potential for interaction with central nervous system (CNS) targets, as piperidine derivatives are established in over twenty classes of pharmaceuticals . This compound is of particular value in early-stage discovery research. Its structure presents multiple sites for synthetic elaboration, making it a versatile chemical building block for generating novel analogs. Researchers can leverage this scaffold to explore structure-activity relationships (SAR), particularly in the development of probes for neurological and inflammatory pathways. The compound is supplied for research use only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

3532-51-2

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

2,3-diphenyl-3-piperidin-1-ylisoindol-1-one

InChI

InChI=1S/C25H24N2O/c28-24-22-16-8-9-17-23(22)25(20-12-4-1-5-13-20,26-18-10-3-11-19-26)27(24)21-14-6-2-7-15-21/h1-2,4-9,12-17H,3,10-11,18-19H2

InChI Key

XOFLLIGIYUYVOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Amino-4-hydroxyphthalic acid derivatives serve as precursors for the isoindolinone ring system.
  • Protecting groups such as methyl esters (dimethyl 3-amino-4-hydroxyphthalate) are used to mask carboxyl groups during intermediate steps.
  • Hydrolysis and reduction steps convert nitro and ester groups to amino and acid functionalities, respectively.

Key Reactions

  • Hydrolysis of dimethyl 3-amino-4-hydroxyphthalate to 3-amino-4-hydroxyphthalic acid is performed using bases like sodium hydroxide or organic bases such as triethylamine in aqueous or mixed solvents (water/ethanol) at temperatures ranging from 30 to 150 °C, typically around 70 °C.
  • Reduction of dimethyl 4-hydroxy-3-nitrophthalate to dimethyl 3-amino-4-hydroxyphthalate is achieved using reducing agents such as Fe/HCl, Zn/HOAc, or samarium diiodide in methanol at mild temperatures (10–50 °C).

Introduction of the Piperidinyl Group

Synthesis of 3-Phenylpiperidine Intermediates

  • The piperidinyl moiety is introduced via synthesis of 3-phenylpiperidine derivatives.
  • A Grignard reaction between N-protected 3-piperidone and phenyl magnesium halide generates 3-hydroxy-3-phenylpiperidine intermediates.
  • Subsequent elimination of the hydroxyl group and catalytic hydrogenation yield N-protected 3-phenylpiperidine.
  • Deprotection and chiral resolution steps provide enantiomerically pure 3-phenylpiperidine, which can be further functionalized.

Coupling with Isoindolinone Core

  • The 3-aminopiperidine-2,6-dione salt (e.g., hydrochloride salt) reacts with isoindolinone precursors in the presence of organic bases (triethylamine) and solvents like acetic acid at elevated temperatures (~120 °C) to form the desired isoindoline-1,3-dione compounds bearing the piperidinyl substituent.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Hydrolysis of ester NaOH or triethylamine 50–90 Water, ethanol Methyl esters as protecting groups
Reduction of nitro group Fe/HCl, Zn/HOAc, or samarium diiodide 10–50 Methanol Mild conditions to avoid side reactions
Grignard reaction Phenyl magnesium bromide + N-protected 3-piperidone 0–5 Anhydrous THF Nitrogen atmosphere, slow addition
Hydroxyl elimination Silicone reagents or acidic conditions Room temp to 70 Various Forms mixture of intermediates
Catalytic hydrogenation Transition metal catalyst + hydrogen source Room temp to 70 Alcoholic solvents Converts intermediates to N-protected piperidine
Deprotection Acidic hydrolysis (e.g., HCl reflux) Reflux (~100) Aqueous acidic media Removes protecting groups
Coupling reaction 3-aminopiperidine-2,6-dione salt + isoindolinone precursor + base ~120 Acetic acid Forms isoindoline-1,3-dione with piperidinyl substituent

Research Findings and Optimization Notes

  • Protecting groups on carboxyl functions (methyl, ethyl, tert-butyl, phenyl, benzyl) are critical for controlling reactivity and improving yields during intermediate steps.
  • Base choice influences hydrolysis and coupling efficiency; triethylamine is preferred for organic base catalysis.
  • Temperature control is essential to balance reaction rates and minimize side reactions, especially during hydrolysis and coupling steps.
  • Chiral resolution of piperidine intermediates ensures enantiomeric purity, which is important for biological activity.
  • Lewis acid deprotection (e.g., BCl3, BBr3) is used to remove hydroxyl protecting groups in some isoindoline-1,3-dione derivatives.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Intermediate Reference
Ester hydrolysis NaOH, water/ethanol, 50–90 °C 3-amino-4-hydroxyphthalic acid
Nitro reduction Fe/HCl or Zn/HOAc, methanol, 10–50 °C Dimethyl 3-amino-4-hydroxyphthalate
Grignard addition Phenyl magnesium bromide, N-protected 3-piperidone, THF, 0–5 °C 3-hydroxy-3-phenylpiperidine
Hydroxyl elimination Acidic or silicone reagents Mixture of unsaturated intermediates
Catalytic hydrogenation Transition metal catalyst, hydrogen, alcohol N-protected 3-phenylpiperidine
Deprotection Acidic reflux (HCl) Racemic 3-phenylpiperidine
Coupling with isoindolinone 3-aminopiperidine-2,6-dione salt, triethylamine, acetic acid, 120 °C 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, enabling the development of more complex molecules. Researchers utilize 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone to create derivatives with enhanced properties or functionalities.

Key Properties:

  • Structural Features: Contains two phenyl groups and a piperidinyl group.
  • Reactivity: Engages in substitution reactions, oxidation, and reduction processes to yield diverse products.

Biological Activities

Research indicates that 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone exhibits significant biological activities that make it a candidate for therapeutic applications.

Antimicrobial Properties:

Studies have demonstrated that derivatives of isoindoline compounds possess antimicrobial effects against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness comparable to established antibiotics like gentamicin .

Anticancer Activity:

The compound has been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives can inhibit the growth of cancer cell lines, inducing apoptosis and cell cycle arrest. Notably, compounds related to isoindoline derivatives have displayed promising results against human cancer cell lines such as Caco-2 and HCT-116 .

Antileishmanial Effects:

Research indicates that certain isoindole derivatives are highly effective against Leishmania tropica, outperforming first-line treatments like Glucantime . This highlights the potential of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone in treating parasitic infections.

Neurological Applications

The compound is being investigated for its role as an acetylcholinesterase inhibitor, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .

Case Studies and Research Findings

StudyFocusFindings
Jabbour et al., 2023Antimicrobial & Anticancer ActivitiesIdentified promising drug candidates with significant antimicrobial and anticancer effects; compounds showed IC50 values indicating high potency .
Recent NCI EvaluationAnticancer ActivityCompounds displayed high levels of antimitotic activity against human tumor cells; mean GI50 values were reported .
Alzheimer’s Disease ResearchAChE InhibitionIsoindoline derivatives demonstrated potential as anti-Alzheimer agents through cholinesterase inhibitory activities .

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

FIPI (N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-5-fluoro-1H-indole-2-carboxamide)

  • Key Differences : Replaces the diphenyl groups with a benzimidazolone-piperidinyl motif and a fluoroindole carboxamide chain.
  • Biological Activity: Potent inhibitor of phospholipase D (PLD), with IC₅₀ values in the nanomolar range .
  • Mechanistic Insight : The benzimidazolone group facilitates hydrogen bonding with PLD’s active site, while the extended alkyl chain enhances membrane penetration.

3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

  • Key Differences : Features a dioxopiperidine ring instead of diphenyl substituents, reducing hydrophobicity.
  • Properties: Molecular weight = 260.22 g/mol (vs.

Cytotoxicity and Anticancer Activity

Tamoxifen Derivatives (1,3-Diphenyl-3-(phenylthio)propan-1-ones)

  • Key Differences : Incorporate a sulfur-containing side chain instead of the 1-piperidinyl group.
  • Biological Activity: Exhibit significant cytotoxicity against breast cancer cells (IC₅₀ < 10 µM) with low toxicity to normal cells. The tertiary amine in Tamoxifen analogs enhances DNA intercalation or estrogen receptor modulation .
  • Inference : The 1-piperidinyl group in the target compound may similarly improve cytotoxic effects, though direct evidence is lacking.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Bioactivity
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone C₂₄H₂₀N₂O 352.44 Diphenyl, 1-piperidinyl Hypothesized cytotoxicity
FIPI C₂₃H₂₅FN₄O₂ 408.47 Benzimidazolone, fluoroindole PLD inhibition (IC₅₀ ~50 nM)
3-(1-Oxo-...piperidine-2,6-dione C₁₂H₁₀N₂O₄ 260.22 Dioxopiperidine Unknown (structural analog)
Tamoxifen-like derivatives C₂₁H₁₉NOS 333.45 Phenylthio, tertiary amine Cytotoxicity (IC₅₀ < 10 µM)

Research Implications and Gaps

  • Synthetic Optimization : Modifying substituents (e.g., introducing electron-withdrawing groups on phenyl rings) could enhance binding or solubility, as seen in FIPI’s design .
  • Biological Screening : Prioritize assays against cancer cell lines (e.g., MCF-7, MDA-MB-231) to evaluate cytotoxicity and compare with Tamoxifen derivatives .

Biological Activity

2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoindoline family, which has been associated with various therapeutic effects, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The chemical structure of 2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinone consists of a piperidine ring attached to an isoindolinone backbone with two phenyl substituents. This unique arrangement contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds related to isoindolinone derivatives. For instance, derivatives have shown potent antiproliferative effects against various cancer cell lines, including colorectal (Caco-2) and breast cancer (HCT-116) cells. The mechanism involves induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Isoindolinone Derivatives

CompoundCell LineIC50 (μM)Mechanism
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinoneHCT-11610.5Apoptosis induction
Isoindole derivative 3Caco-215.2Cell cycle arrest
Isoindole derivative 4MCF-712.7Apoptosis induction

Antimicrobial Activity

The antimicrobial efficacy of isoindolinone derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies indicate that these compounds exhibit significant inhibition zones comparable to standard antibiotics like gentamicin. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)Comparison Antibiotic
2,3-Diphenyl-3-(1-piperidinyl)-1-isoindolinoneStaphylococcus aureus20Gentamicin
Isoindole derivative 5Escherichia coli18Gentamicin
Isoindole derivative 6Bacillus subtilis22Gentamicin

Antioxidant Activity

The antioxidant potential of isoindolinone derivatives has also been investigated. These compounds demonstrate the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity .

Structure-Activity Relationship (SAR)

The biological activity of isoindolinone derivatives can be significantly influenced by structural modifications. For instance, the presence of halogen groups or additional functional groups on the phenyl rings enhances both anticancer and antimicrobial activities. SAR studies suggest that lipophilicity plays a critical role in the bioavailability and efficacy of these compounds .

Case Studies

A recent study synthesized several isoindolinone derivatives and evaluated their biological activities comprehensively. Among these, compound 3 demonstrated the highest efficacy against Leishmania tropica with an IC50 value of 0.0478 μM, outperforming traditional treatments like Glucantime . Another case involved a derivative that showed promising results in inhibiting tumor growth in vivo using xenograft models.

Q & A

Q. How does the piperidinyl substituent influence the compound’s stereoelectronic properties?

  • Methodological Answer : The piperidinyl group introduces conformational rigidity and basicity. Density functional theory (DFT) calculations (e.g., Gaussian 09) can map electron density and H-bond donor/acceptor sites. Compare with analogs lacking the piperidinyl group to isolate its contribution to bioactivity .

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